molecular formula C24H17ClF3N3O2S B2493764 2-(4-Chlorophenyl)-3-[({[3-(trifluoromethyl)benzoyl]oxy}imino)methyl]-5,6,7,8-tetrahydroimidazo[2,1-b][1,3]benzothiazole CAS No. 383147-91-9

2-(4-Chlorophenyl)-3-[({[3-(trifluoromethyl)benzoyl]oxy}imino)methyl]-5,6,7,8-tetrahydroimidazo[2,1-b][1,3]benzothiazole

Cat. No.: B2493764
CAS No.: 383147-91-9
M. Wt: 503.92
InChI Key: MBWANUFNWNURBW-VFLNYLIXSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-Chlorophenyl)-3-[({[3-(trifluoromethyl)benzoyl]oxy}imino)methyl]-5,6,7,8-tetrahydroimidazo[2,1-b][1,3]benzothiazole is a useful research compound. Its molecular formula is C24H17ClF3N3O2S and its molecular weight is 503.92. The purity is usually 95%.
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Scientific Research Applications

  • Derivatives of Imidazo [2, 1-b] benzothiazole : This study explored the chemical properties and reactions of various imidazo benzothiazole derivatives, including reactions under different conditions to produce a range of compounds (Ogura & Itoh, 1970).

  • Synthesis of Benzothiazole Derivatives as Modulators of Multidrug Resistance for Tumor Cells : This research investigated the synthesis of benzothiazole derivatives, including those structurally similar to the compound , for their potential to overcome multidrug resistance in tumor cells (Tasaka et al., 1997).

  • Synthesis and in-vitro Anticancer Activity of Benzothiazole Derivatives : This study focused on the synthesis of various benzothiazole derivatives and their evaluation for in-vitro anticancer activity, demonstrating the potential of these compounds in cancer therapy (Waghmare et al., 2013).

  • Reactions of Keto–Enol Tautomers of Benzothiazoles with Alkynyl Esters : This paper described the synthesis of fused-ring heterocycles from benzothiazoles, showing the versatility of these compounds in creating complex molecular structures (Silva et al., 2012).

  • Crystal Structure Analysis : Research has been conducted to understand the molecular structure of related benzothiazole compounds through X-ray crystallography, which is crucial for understanding how these compounds interact at the molecular level (Aydın et al., 2002).

Properties

IUPAC Name

[(E)-[2-(4-chlorophenyl)-5,6,7,8-tetrahydroimidazo[2,1-b][1,3]benzothiazol-1-yl]methylideneamino] 3-(trifluoromethyl)benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H17ClF3N3O2S/c25-17-10-8-14(9-11-17)21-19(31-18-6-1-2-7-20(18)34-23(31)30-21)13-29-33-22(32)15-4-3-5-16(12-15)24(26,27)28/h3-5,8-13H,1-2,6-7H2/b29-13+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBWANUFNWNURBW-VFLNYLIXSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)N3C(=C(N=C3S2)C4=CC=C(C=C4)Cl)C=NOC(=O)C5=CC(=CC=C5)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCC2=C(C1)N3C(=C(N=C3S2)C4=CC=C(C=C4)Cl)/C=N/OC(=O)C5=CC(=CC=C5)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H17ClF3N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

503.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.